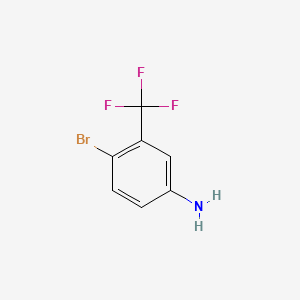

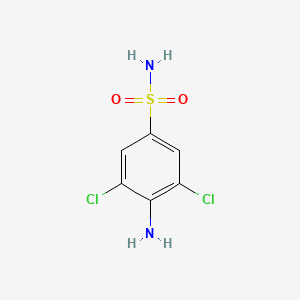

4-Amino-3,5-dichlorobenzenesulfonamide

Descripción general

Descripción

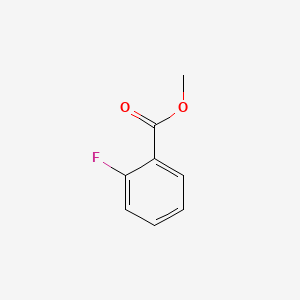

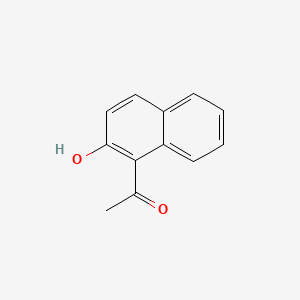

4-Amino-3,5-dichlorobenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. Sulfonamides are known for their various biological activities, which make them valuable in medicinal chemistry. The compound features an aromatic ring substituted with amino and sulfonamide groups, as well as two chlorine atoms. This structure is a key scaffold in many pharmaceutical agents, particularly those used in the treatment of diseases such as Alzheimer's and cancer, due to their ability to inhibit enzymes like cholinesterases and carbonic anhydrases.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or through the reaction of sulfonic acids with amines. In the context of the provided papers, novel hybrid compounds containing the sulfonamide moiety have been synthesized for potential use in Alzheimer's disease treatment . Another study reports the synthesis of a sulfonamide derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the versatility of sulfonamide chemistry in creating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as FTIR, NMR, and UV-Visible spectroscopy. X-ray crystallography provides detailed insights into the crystal structure, which is crucial for understanding the compound's interactions with biological targets . The molecular structure influences the compound's binding affinity and selectivity towards different enzymes, which is essential for its pharmacological activity.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, which are essential for their biological activity. For instance, the ability of sulfonamide derivatives to inhibit cholinesterases is a result of their interaction with the enzyme's active site, which can be elucidated through molecular docking studies . The reactivity of these compounds towards different enzymes, such as carbonic anhydrases, is also a critical aspect of their pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are important for their pharmacokinetic and pharmacodynamic profiles. Computational methods, including density functional theory (DFT) and time-dependent DFT, are used to predict these properties and to understand the compound's behavior in biological systems . ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles are also calculated to predict the compound's suitability as a drug candidate .

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

4-Amino-3,5-dichlorobenzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds, known as photosensitizers, to produce reactive oxygen species that can kill cancer cells. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound exhibited high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

The structural modification of 4-Amino-3,5-dichlorobenzenesulfonamide has led to the creation of compounds with potent inhibitory activities against various enzymes. Lolak, Akocak, Bua, and Supuran (2019) designed novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which showed strong inhibition of carbonic anhydrase IX, a target for anticancer agents. This suggests potential applications in the development of drugs for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).

Anticancer Activity

Compounds derived from 4-Amino-3,5-dichlorobenzenesulfonamide have been evaluated for their anticancer properties. Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives containing benzenesulfonamide and assessed their in vitro anticancer activity against breast cancer cell lines. Some of these compounds exhibited higher potency than Doxorubicin, a widely used chemotherapy drug, highlighting their potential as anticancer agents (Ghorab & Al-Said, 2012).

Corrosion Inhibition

The application of 4-Amino-3,5-dichlorobenzenesulfonamide derivatives extends to the field of corrosion science. Al-amiery, Shaker, Kadhum, and Takriff (2020) explored the corrosion inhibition properties of a synthesized derivative on mild steel in a strong acid environment. The compound demonstrated superior inhibition efficiency, suggesting its potential use in protecting metals from corrosion (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Propiedades

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZMRTJKNJKEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066762 | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dichlorobenzenesulfonamide | |

CAS RN |

22134-75-4 | |

| Record name | 4-Amino-3,5-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorosulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.